Nitrosobiotin
Overview
Description
Synthesis Analysis
The preparation of nitrosobiotin is achieved by nitrosating biotin, which involves the introduction of a nitroso group into the biotin molecule. Gaudiano et al. (1977) described the synthesis process, emphasizing the solubility of nitrosobiotin in various solvents and its stability in aqueous solutions across different pH values (Gaudiano, Bellomonte, Gilardi, & Sanzini, 1977).
Molecular Structure Analysis
The molecular structure of nitrosobiotin, characterized by UV and IR spectra along with optical activity, provides insights into its chemical nature and potential reactivity. The structure elucidation facilitates the understanding of how nitrosobiotin interacts at the molecular level and its behavior in complex systems.
Chemical Reactions and Properties
Nitrosobiotin undergoes specific chemical reactions due to the presence of the nitroso group. The colorimetric method of analysis with Bratton and Marshall reagent, as reported by Gaudiano et al. (1977), showcases its reactive nature and the potential for further chemical modifications (Gaudiano et al., 1977).
Physical Properties Analysis
The solubility of nitrosobiotin in various solvents, along with its stability in aqueous solutions across different pH values, are critical physical properties that influence its application and handling. These properties are essential for formulating nitrosobiotin for specific uses, ensuring its stability and effectiveness in desired applications.
Chemical Properties Analysis
The chemical properties of nitrosobiotin, including its reactivity with other compounds and behavior under different chemical conditions, are pivotal. The interaction of nitrosobiotin with other chemical entities, its potential as a reagent, and its role in various biochemical and environmental processes are areas of significant interest.
Scientific Research Applications
Preparation and Physicochemical Properties
- Preparation and Properties : Nitrosobiotin, prepared from biotin, exhibits distinct physicochemical properties. Its solubility in various solvents, stability in aqueous solutions at different pH values, UV and IR spectra, and optical activity have been described. A colorimetric method for its analysis is also reported (Gaudiano et al., 1977).
Analytical Methods
- Analytical Techniques for Biotin Determination : Nitrosobiotin is utilized in the analytical determination of biotin in pharmaceutical preparations. The process involves its conversion to nitrosobiotin, purification, and then colorimetric or gas chromatographic determination (Gaudiano et al., 1977).
Photobiotin in Hybridization Probes
- Use in Non-radioactive Hybridization Probes : A photo-activatable analogue of biotin, photobiotin, has been synthesized and used for preparing non-radioactive, biotin-labelled DNA and RNA hybridization probes. This application aids in the detection of target DNA and RNA in various molecular biology studies (Forster et al., 1985).
Therapeutic Potential
- S-Nitrosylation in Therapeutic Applications : Research on S-nitrosylated proteins like albumin indicates potential therapeutic applications. These proteins, modified by nitrosylation, show antibacterial and cytoprotective properties and might be utilized as NO carriers in medical treatments (Ishima et al., 2007).
Antimicrobial Activity of Nitrosocompounds
- Antimicrobial Properties : Nitrosocompounds, including nitrosobiotin derivatives, have been investigated for their antimicrobial activity, which could have implications in medical and pharmaceutical research (Beaula et al., 2015).
Biotin Switch Technique in Protein Research
- Biotin Switch Technique : The biotin switch technique, which involves the use of biotin and its derivatives, is widely used to study protein S-nitrosylation. This technique has significant implications in understanding the role of nitric oxide in biological systems and can be applied in various biomedical research scenarios (Forrester et al., 2007).
Fluorescence Switch Technique for Proteomic Studies
- Enhancing Proteomic Detection Sensitivity : The fluorescence switch technique, a variant of the biotin switch method, increases the sensitivity of detecting and identifying S-nitrosylated proteins. This method is instrumental in proteomic studies, particularly in conditions where the quantity of available proteins is limited (Tello et al., 2009).
Future Directions
While the future directions of Nitrosobiotin are not explicitly mentioned in the available literature, nitroreduction is a critical metabolic pathway for drugs and environmental contaminants . Understanding the chemistry of nitro compounds like Nitrosobiotin could be key to addressing challenges related to their prevention, remediation, and detection .
properties
IUPAC Name |
5-[(3aR,6S,6aS)-3-nitroso-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c14-8(15)4-2-1-3-7-9-6(5-18-7)13(12-17)10(16)11-9/h6-7,9H,1-5H2,(H,11,16)(H,14,15)/t6-,7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXQNNMTPBRPW-ZKWXMUAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205390 | |
Record name | Nitrosobiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrosobiotin | |
CAS RN |
56859-26-8 | |
Record name | Nitrosobiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosobiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.